molecular formula C17H23FN2O2 B12235660 N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12235660
M. Wt: 306.37 g/mol
InChI Key: ILPVCAOMFIKWAL-UHFFFAOYSA-N
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Description

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a cyclopropanecarboxamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23FN2O2/c1-22-16-7-4-12(9-15(16)18)10-20-8-2-3-14(11-20)19-17(21)13-5-6-13/h4,7,9,13-14H,2-3,5-6,8,10-11H2,1H3,(H,19,21)

InChI Key

ILPVCAOMFIKWAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)NC(=O)C3CC3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3-fluoro-4-methoxybenzyl chloride with piperidine under basic conditions to form the intermediate N-(3-fluoro-4-methoxybenzyl)piperidine. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the cyclopropanecarboxamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

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